4-(2-噻吩基)恶唑烷-2-酮

描述

4-(2-Thienyl)oxazolidine-2-one is a type of oxazolidin-2-one, a class of heterocyclic compounds . Oxazolidin-2-ones are interesting due to their uses both as pharmaceuticals and as key synthetic intermediates . They have demonstrated a wide spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds, which includes 4-(2-Thienyl)oxazolidine-2-one, is based on a combination of an asymmetric aldol and a modified Curtius protocol . This approach uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .Molecular Structure Analysis

The molecular structure of 4-(2-Thienyl)oxazolidine-2-one is similar to that of other oxazolidin-2-ones. The formula for oxazolidin-2-one is C3H5NO2, with a molecular weight of 87.0773 .Chemical Reactions Analysis

The deprotonation thermochemistry of oxazolidin-2-ones has been studied to find the most acidic site and relative acidities of these heterocyclics at various sites . The deprotonation at the nitrogen is favored in oxazolidin-2-ones over the carbon atoms .Physical And Chemical Properties Analysis

Physical properties of oxazolidin-2-ones include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学研究应用

合成有机化学和药物化学应用

4-(2-噻吩基)恶唑烷-2-酮,通常称为恶唑烷-2-酮核的一部分,广泛用于合成有机化学,特别是作为杂环骨架。它的应用包括:

- 由于其合成多功能性、机理和立体化学性质,在五元环的构建中成为热门选择。

- 用作环状氨基甲酸酯骨架,尽管在天然产物化学中很少见,但在合成有机化学中引起了关注,特别是自埃文斯在 1981 年报告其作为不对称合成中的手性助剂的用途以来。

- 用作 1,2-氨基醇系统的保护基。

- 引起药物学的兴趣,例如引入利奈唑胺,一种基于恶唑烷-2-酮的抗菌药物,引发了大量科学出版物 (Zappia 等人,2007)。

晶体学和结构化学

该化合物在晶体学和结构化学中也有影响:

- 恶唑烷-2-酮广泛用作 1,2-氨基醇的保护基,并以其手性形式作为手性助剂。

- 对恶唑烷甲酰肼的研究揭示了对弱相互作用(如 C-H···O、C-H···Cl、C-H···π 和 π-π 堆叠相互作用)的见解,提供了对分子结构和相互作用的更深入理解 (Nogueira 等人,2015)。

复杂有机化合物的合成

恶唑烷衍生物是合成复杂有机化合物的主要中间体:

- 它们是合成恶唑烷、噻唑烷和四氢-1H,3H-吡咯并[1,2-c]恶唑(或噻唑)-1,3-二酮的前体,展示了该化合物在创建多种化学结构中的作用 (Badr 等人,1981)。

作用机制

Target of Action

The primary targets of 4-(2-Thienyl)oxazolidine-2-one, which belongs to the oxazolidinone class of compounds, are the bacterial ribosomes . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

4-(2-Thienyl)oxazolidine-2-one interacts with its targets by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, thereby preventing protein synthesis . This unique mechanism of action distinguishes oxazolidinones from other protein synthesis inhibitors .

Biochemical Pathways

The inhibition of protein synthesis by 4-(2-Thienyl)oxazolidine-2-one affects various biochemical pathways within the bacterial cell. By preventing the formation of the 70S initiation complex, it disrupts the production of essential proteins, leading to the cessation of bacterial growth .

Pharmacokinetics

Oxazolidinones, including 4-(2-Thienyl)oxazolidine-2-one, exhibit favorable pharmacokinetic properties. They have excellent bioavailability and good tissue and organ penetration . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME), enhancing its bioavailability and effectiveness against bacterial infections .

Result of Action

The molecular and cellular effects of 4-(2-Thienyl)oxazolidine-2-one’s action are primarily bacteriostatic, inhibiting the growth and reproduction of bacteria . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to the cessation of their growth .

Action Environment

The action, efficacy, and stability of 4-(2-Thienyl)oxazolidine-2-one can be influenced by various environmental factors. For instance, the presence of efflux pumps in Gram-negative bacteria can reduce the compound’s efficacy by forcing it out of the cell faster than it can accumulate

未来方向

属性

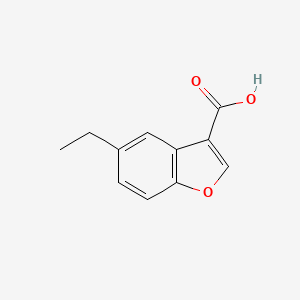

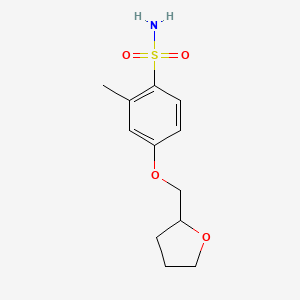

IUPAC Name |

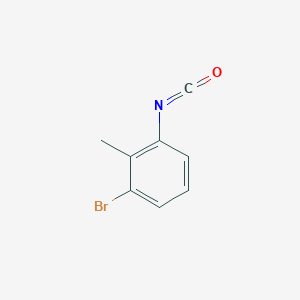

4-thiophen-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7-8-5(4-10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUBYEQUQNZWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)oxazolidine-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)